molecular formula C7H5BrFNO2 B1532819 2-Amino-3-bromo-6-fluorobenzoic acid CAS No. 1259532-72-3

2-Amino-3-bromo-6-fluorobenzoic acid

Cat. No.: B1532819
CAS No.: 1259532-72-3
M. Wt: 234.02 g/mol
InChI Key: HJDCTDZGTGANJF-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-6-fluorobenzoic acid is a part of the benzoic acids class . It is commonly used as a starting material for the production of drug development, pharmaceuticals, and other organic molecules . It can also be used as a reagent in the synthesis of peptides and other biomolecules, making it useful for biomedical studies .


Synthesis Analysis

The synthesis of this compound involves several steps. One method uses o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to synthesize the 2-bromo-6-fluorobenzoic acid . Another method involves the synthesis of 2-Bromo-6-fluorobenzoic acid from 2-Bromo-6-fluorobenzonitrile .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can be used in the condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH2Cl2 to give 2-fluoro-6-[2-(4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester .

Scientific Research Applications

Regioselective Synthesis

2-Amino-3-bromo-6-fluorobenzoic acid is a key intermediate in regioselective synthesis processes. For example, it is used in copper-catalyzed cross-coupling procedures for amination of bromobenzoic acids, producing N-aryl and N-alkyl anthranilic acid derivatives efficiently. This method eliminates the need for acid protection and has applications in metal ion-selective fluorosensing, particularly for detecting Hg(II) in water with high selectivity and sensitivity (Wolf et al., 2006).

Fluorimetric Analysis

It also plays a role in the fluorimetric analysis of amino acids. The fluorigenic reaction of secondary amino acids with certain derivatives demonstrates superior reactivity and fluorescence yield, highlighting its potential in sensitive detection methods for biological studies (Imai & Watanabe, 1981).

Synthesis of Fluorobenzoyl Derivatives

In the synthesis of glycopeptides, fluorobenzoyl groups derived from this compound have shown to suppress beta-elimination of O-linked carbohydrates, combining the advantages of benzoyl groups with the ease of removal characteristic of acetyl groups. This has implications for the development of new synthetic strategies in glycopeptide production (Sjölin & Kihlberg, 2001).

Antifungal and Antitumor Properties

Novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives synthesized from this compound have shown promising antifungal activities. The compounds exhibit high inhibitory effect on various fungi, indicating its potential in developing new antifungal agents (Xu et al., 2007). Additionally, tetrahydroacridine derivatives with fluorobenzoic acid moiety have been evaluated as multifunctional agents for Alzheimer's disease treatment, showing potent inhibition against cholinesterases and aggregation of β-amyloid (Czarnecka et al., 2017).

Radiosynthesis Applications

This compound is involved in the radiosynthesis of 6-Fluoro-3,4-dihydroxy-l-phenylalanine, a radiopharmaceutical used in PET imaging. The novel approach to its preparation showcases the compound's importance in the development of more efficient and cost-effective radiopharmaceuticals (Wagner et al., 2009).

Safety and Hazards

2-Amino-3-bromo-6-fluorobenzoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

2-Amino-3-bromo-6-fluorobenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used to prepare derivatives that act as phosphatidylinositol 3-kinase inhibitors . These interactions are crucial for the compound’s role in inhibiting specific biochemical pathways, which can be beneficial in therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes and proteins can lead to changes in cellular activities, which may be harnessed for therapeutic purposes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, the compound’s structure allows it to interact with specific enzymes, thereby modulating their activity and influencing biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall activity and efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement and localization within the body. These interactions can affect the compound’s accumulation and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These factors influence the compound’s activity and its ability to exert its effects at the molecular level .

Properties

IUPAC Name

2-amino-3-bromo-6-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDCTDZGTGANJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259532-72-3
Record name 2-amino-3-bromo-6-fluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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